![molecular formula C15H15BrFNO B2418162 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1232782-92-1](/img/structure/B2418162.png)

4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

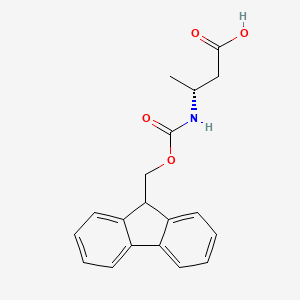

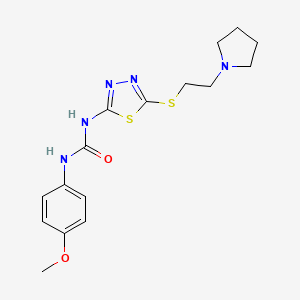

The synthesis of 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves the reaction of 4-bromo-2-hydroxyacetophenone and N-(4-fluorobenzyl)-N-methyl-2-(prop-2-en-1-yl)aniline. This process is usually carried out through a one-pot reaction in the presence of acetic acid and catalytic hydrochloric acid.Molecular Structure Analysis

The compound has a molecular weight of 324.19 g/mol, and its molecular formula is C15H15BrFNO . Its chemical structure includes two benzene rings, a bromide, and a phenol group.Chemical Reactions Analysis

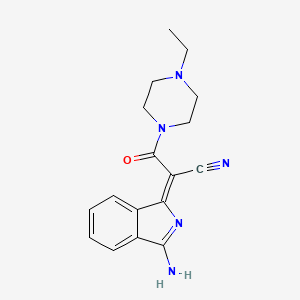

The mechanism of excitation and emission is well understood with the help of quantum mechanical calculations . In the present work, to understand the theoretical information of the compound from quantum mechanical calculation, the 2-[(E)-[(4-bromo-2-fluorophenyl)imino)methyl]phenol compound has been synthesized .Physical And Chemical Properties Analysis

4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is slightly soluble in water and has a melting point of 137°C. It has a pale yellow color.Aplicaciones Científicas De Investigación

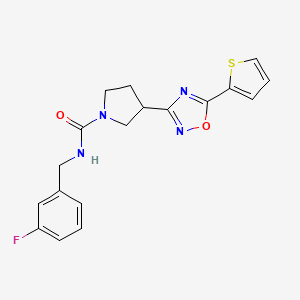

- Antibacterial Properties : Researchers have explored the antibacterial potential of this compound. It may inhibit bacterial growth and serve as a lead compound for novel antibiotics .

- Aryl Bromide Reagent : 4-Bromophenol, a precursor to our compound, is commonly used in cross-coupling reactions. Researchers employ it to synthesize various compounds for medicinal and material science applications .

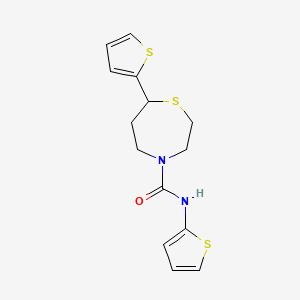

- Indole Derivatives : The compound’s indole moiety is of interest. Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Understanding the role of indole derivatives in plant growth and development is an active area of research .

Medicinal Chemistry and Drug Development

Organic Synthesis and Cross-Coupling Reactions

Plant Hormone Research

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWCKCYVZRRLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2418081.png)

![3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2418086.png)

![7-(2-ethoxyethyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418089.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)